
(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate
Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is a chemical compound with the molecular formula C9H6ClNO2S2. It is a heterocyclic compound containing both thiazole and thiophene rings, which are known for their significant roles in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active molecules. Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound interacts with an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway that the enzyme is involved in .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Thiazole derivatives have been found to affect a variety of pathways, including those involved in inflammation and pain perception .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it might reduce inflammation at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate typically involves the reaction of 2-chlorothiazole with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is a chemical compound with potential applications in medicinal chemistry and agrochemicals due to its antimicrobial, antifungal, and anticancer properties. The compound features a thiophene ring substituted at the 2-position with a methoxy group linked to a thiazole ring via a methylene bridge, along with a carboxylate functional group.
Scientific Research Applications
- Antimicrobial applications Compounds containing thiazole and thiophene moieties are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against certain pathogens, although detailed studies are necessary to fully elucidate its mechanisms of action.
- Antifungal applications This compound is also noted for its potential biological activities, particularly in pharmacology. Compounds containing thiazole and thiophene moieties are often investigated for their antifungal properties.
- Anticancer applications Studies suggest that this compound may exhibit significant activity against certain cancer cells, although detailed studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, thiamine (Vitamin B1), and sulfathiazole share the thiazole ring structure.
Thiophene Derivatives: Compounds such as thiophene, 2-acetylthiophene, and thiophene-2-carboxylic acid share the thiophene ring structure.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is unique due to the combination of both thiazole and thiophene rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in various fields .
Biological Activity
(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate, with the CAS number 341967-67-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 259.72 g/mol. The compound features a thiazole ring and a thiophene moiety, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies highlight the antibacterial potency of this compound against a range of Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
Table 1 summarizes the MIC values against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.008 |
Escherichia coli | 0.019 |
Streptococcus pneumoniae | 0.030 |
Pseudomonas aeruginosa | 0.040 |
These values indicate that the compound exhibits significant antibacterial activity, outperforming some conventional antibiotics like ampicillin and streptomycin in certain assays .
The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria:
- Inhibition of DNA Gyrase : The compound binds to the GyrB subunit, inhibiting its activity with IC values ranging from 0.0033 to 0.046 µg/mL .
- Selectivity : The compound shows selectivity towards bacterial topoisomerase IV without significantly affecting human topoisomerase II, suggesting a favorable safety profile .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in this compound is crucial for its biological activity:
- Thiazole Ring : Essential for binding interactions with target enzymes.
- Chlorine Substituent : Enhances lipophilicity and may improve membrane penetration.
Research indicates that modifications to these structural components can lead to variations in potency and selectivity against different bacterial strains .
Case Studies
Several studies have evaluated the efficacy of this compound in vivo:
- In Vivo Efficacy Against Mycobacterium tuberculosis : A study demonstrated that derivatives similar to this compound showed promising results against M. tuberculosis, indicating potential as an antitubercular agent .
- Safety Profile : Toxicity assays conducted on HepG2 human liver cells revealed minimal cytotoxicity, supporting its potential as a therapeutic candidate .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-9-11-4-6(15-9)5-13-8(12)7-2-1-3-14-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOVHABFUVTLKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324647 | |
Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
341967-67-7 | |
Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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